molecular formula C18H20N2O3 B3916454 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide

2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide

Cat. No. B3916454
M. Wt: 312.4 g/mol
InChI Key: MACFUKCDJBOFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide, also known as MPPE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of ethanimidamide and is commonly used as a research tool in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide involves the inhibition of the reuptake of dopamine and norepinephrine, which are two key neurotransmitters in the central nervous system. This inhibition leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide are diverse and can vary depending on the dosage and administration method. Some of the most common effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide include increased locomotor activity, decreased anxiety, and improved cognitive function. 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has also been shown to have potential applications in the treatment of various neurological disorders, such as Parkinson's disease and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments is its high purity and relatively low cost. Additionally, 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has a relatively long half-life, which makes it ideal for studying the long-term effects of different drugs on the central nervous system. However, one of the major limitations of using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments is its potential toxicity, which can lead to adverse side effects if not administered properly.

Future Directions

There are several potential future directions for research involving 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide. One potential area of research is the development of new drugs that target the dopamine and norepinephrine reuptake pathways, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to investigate the long-term effects of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide on the central nervous system, as well as to explore the potential applications of 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in other areas of scientific research.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been extensively used as a research tool in the field of biochemistry and pharmacology, and has shown promise in the treatment of various neurological disorders. While there are some limitations to using 2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide in lab experiments, the potential benefits of this compound make it an important tool for researchers in the field of neuroscience.

Scientific Research Applications

2-(4-methoxyphenyl)-N'-[(3-phenylpropanoyl)oxy]ethanimidamide has been extensively used in scientific research due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly used as a research tool to study the effects of various drugs on the central nervous system, as well as to investigate the mechanisms of action of different neurotransmitters.

properties

IUPAC Name

[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-22-16-10-7-15(8-11-16)13-17(19)20-23-18(21)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12-13H2,1H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACFUKCDJBOFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NOC(=O)CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C/C(=N/OC(=O)CCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49734627
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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